molecular formula C26H20ClN5O2 B12008196 3-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide

3-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B12008196
M. Wt: 469.9 g/mol
InChI Key: CSXUQZMURGRPLY-WKULSOCRSA-N
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Description

3-{4-[(4-chlorobenzyl)oxy]phenyl}-N’-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound with a molecular formula of C26H20ClN5O2 and a molecular weight of 469.935 g/mol . This compound is notable for its unique structure, which includes a pyrazole ring, an indole moiety, and a chlorobenzyl group. It is primarily used in scientific research due to its potential biological activities.

Preparation Methods

The synthesis of 3-{4-[(4-chlorobenzyl)oxy]phenyl}-N’-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

3-{4-[(4-chlorobenzyl)oxy]phenyl}-N’-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-{4-[(4-chlorobenzyl)oxy]phenyl}-N’-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{4-[(4-chlorobenzyl)oxy]phenyl}-N’-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to influence signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

3-{4-[(4-chlorobenzyl)oxy]phenyl}-N’-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide can be compared with other similar compounds, such as:

The uniqueness of 3-{4-[(4-chlorobenzyl)oxy]phenyl}-N’-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H20ClN5O2

Molecular Weight

469.9 g/mol

IUPAC Name

3-[4-[(4-chlorophenyl)methoxy]phenyl]-N-[(E)-1H-indol-3-ylmethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C26H20ClN5O2/c27-20-9-5-17(6-10-20)16-34-21-11-7-18(8-12-21)24-13-25(31-30-24)26(33)32-29-15-19-14-28-23-4-2-1-3-22(19)23/h1-15,28H,16H2,(H,30,31)(H,32,33)/b29-15+

InChI Key

CSXUQZMURGRPLY-WKULSOCRSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)C3=CC(=NN3)C4=CC=C(C=C4)OCC5=CC=C(C=C5)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)C3=CC(=NN3)C4=CC=C(C=C4)OCC5=CC=C(C=C5)Cl

Origin of Product

United States

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